molecular formula C5H5ClN2O B8759336 4-chloro-1H-pyrrole-2-carboxamide

4-chloro-1H-pyrrole-2-carboxamide

Cat. No. B8759336
M. Wt: 144.56 g/mol
InChI Key: QVAZLEBTIBKKBN-UHFFFAOYSA-N
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Patent
US08133995B2

Procedure details

A solution of 2,2,2-trichloro-1-(4-chloro-1H-Pyrrol-2-yl)ethanone (14.0 g, 56.7 mmol) in THF (100 mL) was bubbled with ammonium gas for 2 h at room temperature. TLC analysis indicated that there was complete conversion of starting material. The reaction mixture was concentrated in vacuo to yield 7.5 g of the above compound (51.88 mmol, yield 92%). 1H-NMR (Acetone-d6) δ 10.92 (br s, 1H), 7.21 (br s, 1H), 7.02 (s, 1H), 6.84 (s, 1H), 6.57 (br s, 1H).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
ClC(Cl)(Cl)[C:3]([C:5]1[NH:6][CH:7]=[C:8]([Cl:10])[CH:9]=1)=[O:4].[NH4+:13]>C1COCC1>[Cl:10][C:8]1[CH:9]=[C:5]([C:3]([NH2:13])=[O:4])[NH:6][CH:7]=1

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
ClC(C(=O)C=1NC=C(C1)Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(NC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 51.88 mmol
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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